3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrimidine ring, a piperidine ring, and a tetrahydrocinnoline moiety, making it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Synthesis of the Piperidine Ring: The piperidine ring is often formed via a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling of the Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings are coupled using a nucleophilic substitution reaction, typically involving a base such as sodium hydride.
Formation of the Tetrahydrocinnoline Moiety: The tetrahydrocinnoline moiety is synthesized through a hydrogenation reaction of a cinnoline derivative.
Final Coupling: The final step involves coupling the pyrimidine-piperidine intermediate with the tetrahydrocinnoline moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and reagents to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium tert-butoxide to introduce different substituents on the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
1H-Pyrazolo[3,4-b]pyridines: Studied for their biomedical applications, including as GABA receptor modulators.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Investigated as selective inhibitors of protein kinase B (Akt) for cancer therapy.
Uniqueness
3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-2-5-16-15(4-1)12-17(22-21-16)24-13-14-6-10-23(11-7-14)18-19-8-3-9-20-18/h3,8-9,12,14H,1-2,4-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEAGAHYUVGOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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